molecular formula C11H13NOS B170258 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine CAS No. 111359-29-6

6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine

Cat. No.: B170258
CAS No.: 111359-29-6
M. Wt: 207.29 g/mol
InChI Key: ZCAAGYZRPASSPU-UHFFFAOYSA-N
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Description

6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine is a heterocyclic compound that contains a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom-economical synthesis of thiophenes . Another method involves the use of alkynyl sulfides in an aryne reaction to afford benzothiophenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups onto the benzothiophene ring.

Scientific Research Applications

6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to inhibit or modulate their activity, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine include other benzothiophene derivatives such as:

  • Benzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene-2-thiol
  • 3-Substituted benzothiophenes

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the methoxy and dimethylamine groups can influence its electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-methoxy-N,N-dimethyl-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-12(2)11-6-8-4-5-9(13-3)7-10(8)14-11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAAGYZRPASSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(S1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441050
Record name Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111359-29-6
Record name Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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